![molecular formula C24H36N8O5S2 B13431001 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate](/img/structure/B13431001.png)
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiamine disulfide hydrate, also known as vitamin B1 disulfide, is a derivative of thiamine (vitamin B1). It is a water-soluble compound that plays a crucial role in energy metabolism and is essential for the proper functioning of the nervous system. Thiamine disulfide hydrate is often used in dietary supplements and pharmaceuticals to treat thiamine deficiency and related neurological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamine disulfide hydrate can be synthesized through the oxidation of thiamine using mild oxidizing agents. One common method involves the reaction of thiamine with iodine in an aqueous solution, followed by the addition of a reducing agent to form the disulfide bond . The reaction conditions typically include a controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of thiamine disulfide hydrate involves large-scale synthesis using similar oxidation-reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamine disulfide hydrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Controlled pH (typically acidic or neutral), moderate temperatures (25-60°C).
Major Products Formed:
Oxidation Products: Thiamine sulfonic acid.
Reduction Products: Thiamine thiol.
Substitution Products: Various thiamine derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Thiamine disulfide hydrate has a wide range of applications in scientific research:
Medicine: Used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Employed in the formulation of dietary supplements and fortified foods to enhance thiamine content.
Mécanisme D'action
Thiamine disulfide hydrate exerts its effects by being converted to thiamine within the body. Once inside the cells, thiamine is phosphorylated to form thiamine diphosphate (ThDP), an essential coenzyme for several enzymatic reactions involved in carbohydrate metabolism. ThDP acts as a cofactor for enzymes such as pyruvate dehydrogenase and transketolase, facilitating the conversion of glucose into energy . The compound’s ability to cross cell membranes without the need for transporters enhances its bioavailability and effectiveness .
Comparaison Avec Des Composés Similaires
Thiamine disulfide hydrate is unique compared to other thiamine derivatives due to its disulfide bond, which allows it to easily penetrate cell membranes. Similar compounds include:
Thiamine Tetrahydrofurfuryl Disulfide (TTFD): Known for its enhanced bioavailability and ability to cross the blood-brain barrier, making it effective for neurological applications.
Sulbutiamine: A lipid-soluble thiamine derivative that increases thiamine levels in the brain and is used as a central nervous system stimulant.
Thiamine disulfide hydrate stands out due to its balanced properties of bioavailability and ease of synthesis, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H36N8O5S2 |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;hydrate |
InChI |
InChI=1S/C24H34N8O4S2.H2O/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);1H2 |
Clé InChI |
BQNDZWAQLARMLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


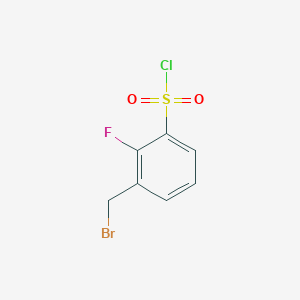

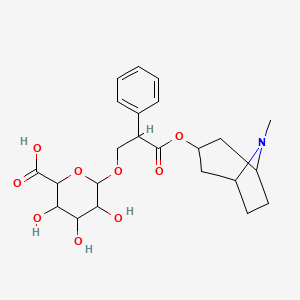
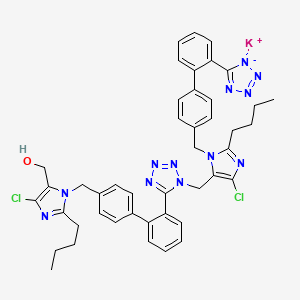
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
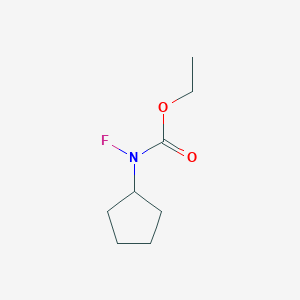
![(1S,2R)-2-[2-(thiophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B13430944.png)
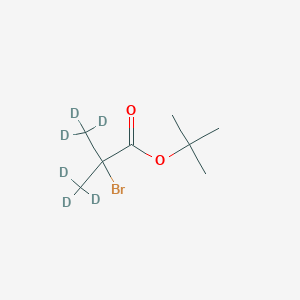
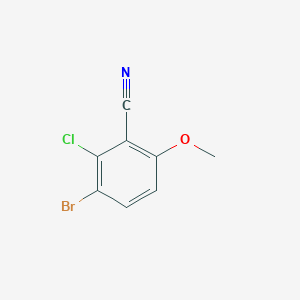
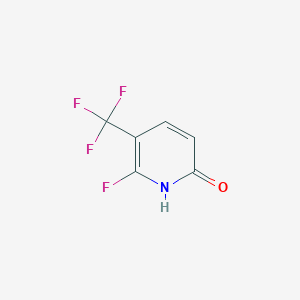
![levulinoyl(-3)[DMT(-5)]2-deoxy-D-thrPenf(b)-adenin-9-yl](/img/structure/B13430974.png)


![3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid](/img/structure/B13430998.png)
